Ketoprofen-13CD3 methyl ester chemical structure and properties
Ketoprofen-13CD3 methyl ester chemical structure and properties
An In-Depth Technical Guide to Ketoprofen-13CD3 Methyl Ester: Structure, Properties, and Applications in Quantitative Bioanalysis
Introduction
Ketoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, recognized for its analgesic and antipyretic properties.[1][2] In the landscape of drug development and clinical pharmacology, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount for understanding pharmacokinetics, bioavailability, and bioequivalence.[3][4] The "gold standard" for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy relies heavily on the use of an appropriate internal standard.
This guide provides a comprehensive technical overview of Ketoprofen-13CD3 methyl ester, a stable isotope-labeled (SIL) derivative of Ketoprofen. We will delve into its unique chemical structure, physicochemical properties, and its critical role as an internal standard in modern bioanalytical workflows. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a narrative of scientific reasoning, explaining the causality behind its design, synthesis, and application, thereby providing researchers and drug development professionals with a foundational understanding of this essential analytical tool.
Molecular Profile and Physicochemical Rationale
Chemical Structure
Ketoprofen-13CD3 methyl ester is a derivative of Ketoprofen where the carboxylic acid is esterified to a methyl group, and this methyl group is isotopically enriched. Specifically, the methyl carbon is replaced with its stable isotope, Carbon-13 (¹³C), and the three hydrogens are replaced with their stable isotope, Deuterium (²H or D).
The core structure is methyl 2-(3-benzoylphenyl)propanoate.[5] The isotopic labeling is strategically placed on the methyl ester group, a position that is synthetically accessible and typically stable during analytical processing.
Caption: Structure of Ketoprofen-13CD3 methyl ester.
The Significance of Isotopic Labeling
The choice of ¹³C and Deuterium for labeling is deliberate and confers several critical advantages for its use as an internal standard:
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Mass Shift: The primary function is to create a compound chemically identical to the analyte (after hydrolysis to ketoprofen) but with a different mass-to-charge ratio (m/z). Ketoprofen-13CD3 methyl ester has a mass increase of 4 Daltons (1 Da from ¹³C, 3 Da from 3 x D) compared to its unlabeled counterpart. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection of the analyte and the internal standard without cross-talk.
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Co-elution: Because stable isotopes have a negligible effect on the physicochemical properties that govern chromatographic retention, the labeled standard co-elutes perfectly with the unlabeled analyte. This is the cornerstone of its efficacy; both compounds experience the exact same conditions during injection, chromatography, and ionization.
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Stability: The C-D bond is stronger than the C-H bond, making the deuterium labels resistant to exchange under typical sample preparation and chromatographic conditions. The ¹³C label is inherently stable. This ensures the isotopic integrity of the standard throughout the analytical process.
Physicochemical Properties
The physical properties of Ketoprofen-13CD3 methyl ester are nearly identical to the unlabeled form. The most significant difference is its molecular weight.
| Property | Ketoprofen Methyl Ester | Ketoprofen-13CD3 Methyl Ester | Rationale / Source |
| IUPAC Name | methyl 2-(3-benzoylphenyl)propanoate | methyl-13CD3 2-(3-benzoylphenyl)propanoate | Nomenclature Convention |
| Molecular Formula | C₁₇H₁₆O₃ | C₁₆¹³CH₁₃D₃O₃ | Isotopic Substitution |
| Molecular Weight | ~268.31 g/mol | ~272.33 g/mol | Calculated |
| Exact Mass | 268.1099 Da[5] | 272.1316 Da | Calculated |
| Appearance | Pale Yellow Oil[] | Pale Yellow Oil | Expected to be identical |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Soluble in organic solvents | Expected to be identical |
Synthesis and Quality Control
Conceptual Synthetic Pathway
While multiple routes exist for the synthesis of ketoprofen itself, the introduction of the 13CD3-methyl ester group is typically achieved in the final step to maximize isotopic efficiency.[7][8] A common and logical approach is the esterification of the ketoprofen carboxylic acid.
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Activation of Ketoprofen: Ketoprofen is reacted with a coupling agent (e.g., DCC, EDC) or converted to an acyl chloride (e.g., using thionyl chloride) to activate the carboxylic acid group.
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Esterification: The activated ketoprofen is then reacted with isotopically labeled methanol (13CD3OH). This reaction forms the desired ester bond.
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Purification: The final product is purified using techniques such as column chromatography or preparative HPLC to remove unreacted starting materials and byproducts, ensuring high chemical and isotopic purity.
Causality of this approach: This method is preferred because the expensive isotopically labeled reagent (13CD3OH) is introduced at the end of the synthesis, which is more cost-effective than carrying the label through a multi-step synthesis of the entire ketoprofen backbone.
Analytical Characterization and Quality Control
The validation of Ketoprofen-13CD3 methyl ester is a multi-step process ensuring its suitability as an internal standard:
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Identity Confirmation (¹H and ¹³C NMR): Nuclear Magnetic Resonance spectroscopy confirms the molecular structure. The ¹H NMR will show the absence of the methoxy singlet (~3.7 ppm) and the ¹³C NMR will show a characteristic signal for the ¹³C-labeled carbon.[9][10]
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Mass Verification (High-Resolution Mass Spectrometry): HRMS is used to confirm the exact mass of the molecule, verifying the successful incorporation of the stable isotopes.[9][11]
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Chemical Purity (HPLC-UV): High-Performance Liquid Chromatography with UV detection is used to determine the chemical purity of the compound, ensuring it is free from non-labeled ketoprofen or other impurities.[10]
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Isotopic Purity (LC-MS): The isotopic enrichment is determined by LC-MS, measuring the ratio of the desired labeled mass to any unlabeled or partially labeled species. An isotopic purity of >99% is typically required for a high-quality internal standard.
Core Application: The Gold Standard Internal Standard
Principle of Stable Isotope Dilution
The fundamental purpose of an internal standard (IS) is to correct for variability during sample processing and analysis. A SIL-IS is considered the most reliable type because its chemical and physical behavior is virtually identical to the analyte. It corrects for:
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Extraction Inefficiency: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by an equivalent proportional loss of the SIL-IS.
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Matrix Effects: In biological samples, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL-IS co-elutes and has the same ionization characteristics, it experiences the same degree of suppression or enhancement.
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Instrument Variability: Minor fluctuations in injection volume or instrument sensitivity are normalized.
The final concentration of the analyte is determined by the ratio of the analyte's MS signal to the IS's MS signal, a ratio that remains constant despite the aforementioned variations.
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